1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate
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Overview
Description
1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine-1,3-dicarboxylic acid. The reaction is carried out using tert-butyl alcohol and ethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: Similar in structure but contains a ketone group instead of an ester.
1-tert-Butyl 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: Contains a hydroxyl group, making it more hydrophilic.
Uniqueness: 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate is unique due to its specific ester groups and the presence of both tert-butyl and propyl substituents.
Properties
Molecular Formula |
C15H27NO4 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-propylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H27NO4/c1-6-8-15(12(17)19-7-2)9-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 |
InChI Key |
NRFGHEHITOZDHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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